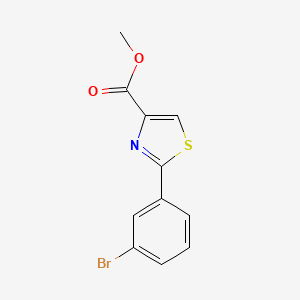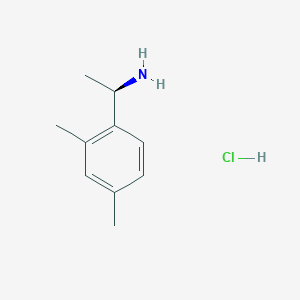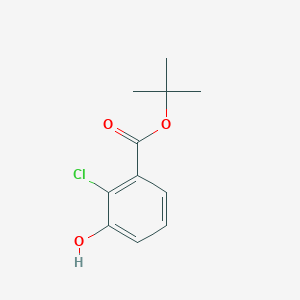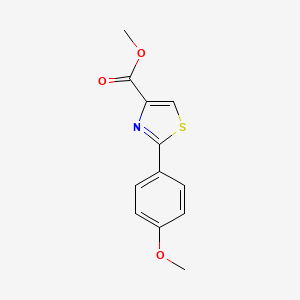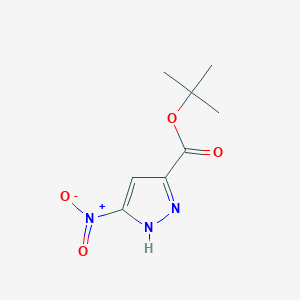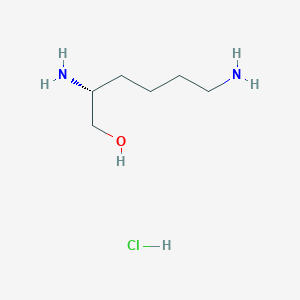
(R)-2,6-Diaminohexan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2,6-Diaminohexan-1-ol hydrochloride is a chiral compound with significant importance in various scientific fields. It is a derivative of lysine, an essential amino acid, and is often used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Diaminohexan-1-ol hydrochloride typically involves the reduction of lysine derivatives. One common method includes the reduction of lysine using sodium borohydride in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of ®-2,6-Diaminohexan-1-ol hydrochloride often involves large-scale reduction processes. The use of high-pressure hydrogenation and catalytic reduction methods are common. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
®-2,6-Diaminohexan-1-ol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can further modify the compound, often leading to the formation of more complex molecules.
Substitution: The amino groups in the compound can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and other nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various lysine derivatives, which have applications in pharmaceuticals and other industries.
Applications De Recherche Scientifique
®-2,6-Diaminohexan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to protein synthesis and enzyme function.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-2,6-Diaminohexan-1-ol hydrochloride involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It can also interact with receptors and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lysine: As a derivative of lysine, ®-2,6-Diaminohexan-1-ol hydrochloride shares many properties with this essential amino acid.
Ornithine: Another amino acid with similar properties, often used in similar applications.
Arginine: A basic amino acid with comparable chemical behavior.
Uniqueness
What sets ®-2,6-Diaminohexan-1-ol hydrochloride apart is its chiral nature and specific reactivity, making it particularly valuable in the synthesis of chiral drugs and other specialized applications.
Propriétés
Formule moléculaire |
C6H17ClN2O |
|---|---|
Poids moléculaire |
168.66 g/mol |
Nom IUPAC |
(2R)-2,6-diaminohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H16N2O.ClH/c7-4-2-1-3-6(8)5-9;/h6,9H,1-5,7-8H2;1H/t6-;/m1./s1 |
Clé InChI |
QJZLNXBTYAJWNK-FYZOBXCZSA-N |
SMILES isomérique |
C(CCN)C[C@H](CO)N.Cl |
SMILES canonique |
C(CCN)CC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
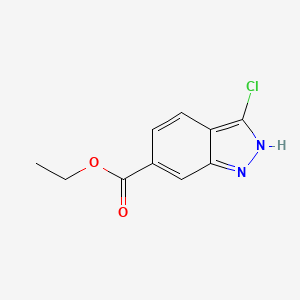
![Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13662693.png)
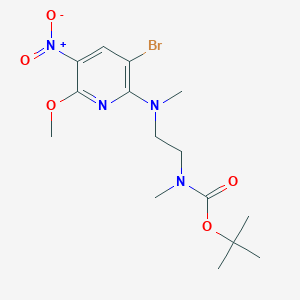
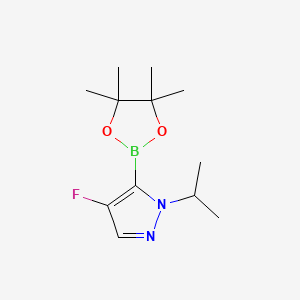
![(4R)-5,5'-Bis(bis(3,5-bis(trifluoromethyl)phenyl)phosphaneyl)-4,4'-bibenzo[d][1,3]dioxole](/img/structure/B13662704.png)
